2-氨基-3-(3-羟基-5-叔丁基异噁唑-4-基)丙酸

描述

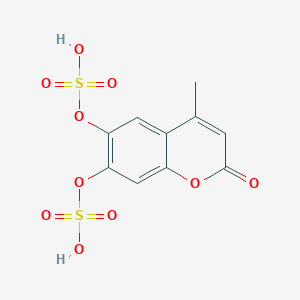

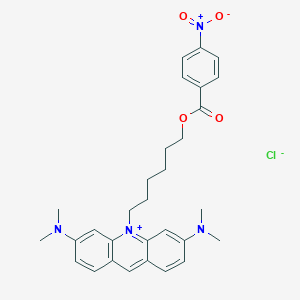

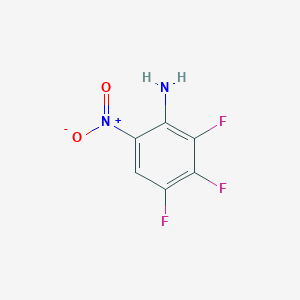

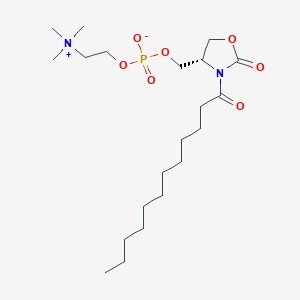

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, also known as ATPO, is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors . It is a structural hybrid between the NMDA antagonist (RS)-2-amino-7-phosphonoheptanoic acid (AP7) and the AMPA/GluR5 agonist, (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA) .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid is C10H16N2O4. The molecular weight is 228.24 g/mol.Physical And Chemical Properties Analysis

The compound is a solid . It is soluble in 1 M NaOH (7 mg/mL), but insoluble in DMSO and water .科学研究应用

Role in Antimicrobial Defense

ATPA plays a significant role in the human innate immune system’s antimicrobial defense. It has been found that the ATP synthase mutant (atpA) is more susceptible to killing by certain human Antimicrobial peptides (AMps), including hBD4, hBD2, LL-37 and histatin 5 . This indicates that ATPA enhances the tolerance of Staphylococcus aureus towards some human AMps .

Potential Therapeutic Applications

ATPA synthase inhibitors have been proposed as new antibacterial candidates. These inhibitors, such as resveratrol, venturicidin A, bedaquiline, tomatidine, piceatannol, oligomycin A and N,N-dicyclohexylcarbodiimide, target ATP synthase differently, and their co-administration with antibiotics increases the susceptibility of pathogenic bacteria . This suggests that ATPA may be explored as a new therapeutic strategy that sensitizes S. aureus to naturally occurring AMps of the innate immune system .

Energy Production in Cells

ATPA synthase is an enzyme found in bacteria and eukaryotic organelles. It is essential in the photosynthetic and respiratory processes, transforming the electrochemical proton gradient into ATP energy via proton transport across the membranes . This makes ATPA a crucial component in the energy production of cells.

Role in Antibiotic Resistance

With the emergence of antibiotic resistance, ATPA synthase inhibitors have been proposed as a means to enhance the effect of antibiotics and limit the spread of antibiotic-resistant bacteria . This highlights the potential role of ATPA in combating antibiotic resistance.

Potential Role in Eradicating Resistant Bacteria

ATPA synthase inhibitors have been shown to decrease the activity of this enzyme, subsequently eradicating resistant bacteria as ATP synthase is their source of energy . This suggests a potential application of ATPA in the treatment of bacterial infections.

Role in Innate Immune System

ATPA is involved in boosting the antibacterial capabilities of the innate immune system to eradicate bacterial infections . This suggests a potential role of ATPA in enhancing the body’s natural defenses against bacterial infections.

作用机制

Target of Action

ATPA, also known as Atpa-tert or (R,S)-ATPA or 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, primarily targets the ATP synthase , also known as the F1F0 ATP Synthase or ATPase . This enzyme is responsible for the generation of ATP (Adenosine Triphosphate), the major energy currency in all living cells .

Mode of Action

ATPA interacts with its target, the ATP synthase, to facilitate the synthesis of ATP. The ATP synthase utilizes the energy of a transmembrane electrochemical proton gradient to drive the synthesis of ATP from ADP (Adenosine Diphosphate) and inorganic phosphate (Pi), along with considerable release of energy .

Biochemical Pathways

The ATP synthase is a part of the oxidative phosphorylation pathway, which is carried out by five complexes that are the sites for electron transport and ATP synthesis . ATP synthase, being one of these complexes, plays a crucial role in this pathway. The ATP generated by this process fuels almost all metabolic pathways of the cell .

Result of Action

The result of ATPA’s action is the synthesis of ATP, the principle energy generating molecule found in all forms of life . ATP functions as a chemical fuel by powering many organic processes of life . It also works as a coenzyme during phosphorylation reactions and plays a crucial role in RNA and DNA synthesis and in amino acid activation during protein synthesis .

属性

IUPAC Name |

2-amino-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJURSCCVBKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930723 | |

| Record name | 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140158-50-5 | |

| Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-tert-Butyl-3-hydroxy-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)